![molecular formula C17H13ClN4O4 B12334006 (E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B12334006.png)
(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitro group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide typically involves multiple steps. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 2-nitroethanamine to form an intermediate Schiff base. This intermediate is then reacted with 3-oxo-1,3-dihydro-2-benzofuran-1-ylidene to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-bromophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide
- (E)-N’-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide
Uniqueness
The uniqueness of (E)-N’-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN4O4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide |
InChI |
InChI=1S/C17H13ClN4O4/c18-11-5-7-12(8-6-11)20-16(10-22(24)25)21-19-9-15-13-3-1-2-4-14(13)17(23)26-15/h1-9,23H,10H2,(H,20,21)/b19-9+ |
InChI Key |
JOTHNPPFGOYORF-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3R,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-ol](/img/structure/B12333929.png)
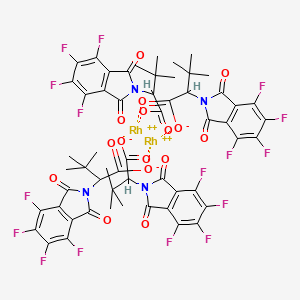
![Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]-](/img/structure/B12333938.png)
![(5Z)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B12333942.png)
![N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B12333964.png)
![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B12333967.png)
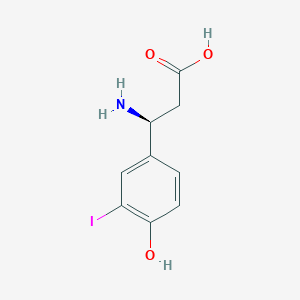
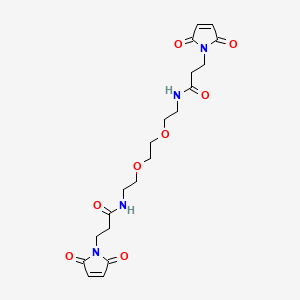
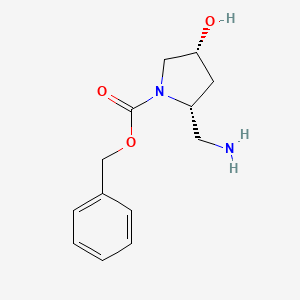
![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
![(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B12333993.png)
![Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B12333998.png)
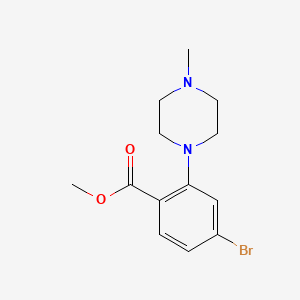
![(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B12334000.png)
